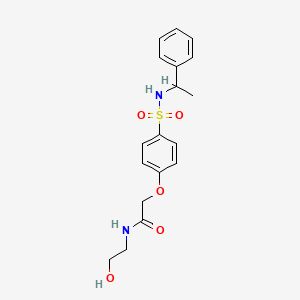
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as CPPOP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. CPPOP is a type of oxadiazole compound that has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood. However, it has been found to modulate the activity of GABA and glutamate receptors, which play a role in the regulation of pain and anxiety. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity and high specificity for certain receptors and enzymes. However, one limitation is that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of interest is its potential as a treatment for neuropathic pain, anxiety, and depression in humans. Another area of interest is its potential as a tool for studying the role of GABA and glutamate receptors in pain and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential side effects.
Synthesis Methods
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 4-chlorobenzohydrazide with propionyl chloride to yield 4-chlorophenylhydrazine propionate. This intermediate is then reacted with ethyl oxalyl chloride to produce 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propionic acid ethyl ester. The final step involves the reaction of this intermediate with propylamine to yield 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been the subject of scientific research due to its potential applications in medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been studied for its potential as a treatment for neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFSTJXIKCWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)